(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[6-methyl-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-7(8(9,10)11)6(4-13)3-12-5/h2-3,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIYJBWFPOZCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Synthesis via Dihydropyridinone Intermediates
The cyclization of enamine precursors offers a robust pathway to construct the pyridine core with precise substituent placement. A patented method for synthesizing 6-trifluoromethylpyridine-3-carboxylic acid derivatives demonstrates the utility of 4,4,4-trifluoro-3-aminobutanoates as starting materials . By modifying this approach, the methyl group at position 6 can be introduced via alkylation of the enamine intermediate prior to cyclization.
Reaction conditions involve heating the enamine at 80–120°C in a polar aprotic solvent such as acetonitrile or tetrahydrofuran, followed by oxidation of the resulting dihydropyridinone using manganese dioxide . For (6-methyl-4-(trifluoromethyl)pyridin-3-yl)methanol, the hydroxymethyl group is introduced post-cyclization through nucleophilic substitution of a bromine atom at position 3. This two-step sequence achieves regioselectivity but requires careful control of stoichiometry to avoid over-oxidation.
Table 1: Reaction Conditions for Dihydropyridinone-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Enamine formation | 4,4,4-Trifluoro-3-aminobutanoate, ketone | 65–75 | Steric hindrance from methyl group |
| Cyclization | AcOH, 100°C, 12 h | 80 | Competing side reactions |
| Oxidation | MnO₂, CH₂Cl₂, rt, 6 h | 70 | Over-oxidation to carboxylic acid |
| Hydroxymethylation | KOH, formaldehyde, 60°C | 50–60 | Regioselectivity at position 3 |
Palladium-mediated coupling reactions enable direct introduction of the hydroxymethyl group at position 3. A protocol adapted from trifluoromethylpyridine syntheses employs Suzuki-Miyaura coupling between 3-bromo-6-methyl-4-(trifluoromethyl)pyridine and a hydroxymethyl-bearing boronic ester . Optimal conditions use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a 1,2-dimethoxyethane/water mixture at 90°C for 24 h.
Notably, the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating oxidative addition of the palladium catalyst. However, the methyl group at position 6 introduces steric constraints, necessitating elevated temperatures and prolonged reaction times compared to unsubstituted analogs . Post-coupling purification via silica gel chromatography yields the target compound in 55–65% purity, requiring subsequent recrystallization from ethyl acetate/hexane.
Reduction of Pyridine-3-Carboxylic Acid Derivatives
Reduction of 6-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid provides a straightforward route to the hydroxymethyl group. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran at 0°C to room temperature selectively reduces the carboxylic acid to the primary alcohol without affecting the trifluoromethyl group .
Critical Parameters:
-
Solvent choice : Tetrahydrofuran outperforms diethyl ether due to better solubility of intermediates.
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Temperature control : Exothermic reactions require slow addition of LiAlH₄ to maintain temperatures below 30°C.
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Workup : Sequential quenching with wet THF, aqueous HCl, and extraction minimizes aluminum salt contamination.
This method achieves 85–90% conversion but requires high-purity starting acid, which itself necessitates multi-step synthesis via Friedel-Crafts acylation or directed ortho-metalation.
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes continuous flow reactors to enhance safety and yield. A telescoped process integrates enamine formation, cyclization, and reduction in a single flow system . Key innovations include:
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Microreactor design : 1.0 mm ID tubing with PTFE coating prevents fouling from aluminum byproducts.
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Catalyst recycling : Palladium residues from coupling steps are recovered via chelating resins.
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In-line analytics : FTIR monitors hydroxymethyl group formation in real-time.
Table 2: Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual capacity | 500 kg | 5,000 kg |
| Yield | 62% | 78% |
| Purity | 98.5% | 99.9% |
| Waste generation | 8 kg/kg product | 1.2 kg/kg product |
Comparative Analysis of Synthetic Routes
Efficiency : The dihydropyridinone route offers the highest atom economy (68%) but requires hazardous oxidation steps. Cross-coupling provides better functional group tolerance, while reduction methods excel in simplicity.
Cost Considerations :
-
Palladium catalysts account for 40% of raw material costs in coupling routes.
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Continuous flow systems reduce energy consumption by 30% compared to batch processes.
Regiochemical Challenges :
Chemical Reactions Analysis
Types of Reactions: (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)aldehyde or (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)carboxylic acid .
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group contributes to enhanced stability and reactivity in various organic reactions.
Table 1: Chemical Reactions Involving (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxymethyl group can be oxidized to aldehydes or acids. | Aldehyde derivatives |
| Reduction | Can undergo reduction to form alcohols or amines. | Alcohol derivatives |
| Substitution | Trifluoromethyl group participates in nucleophilic substitutions. | Substituted pyridine derivatives |
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Anticancer Properties: Studies have shown that it can inhibit certain enzymes involved in cancer proliferation, such as Ghrelin O-acyltransferase (GOAT), which plays a role in energy metabolism and appetite regulation .
Case Study: GOAT Inhibition
A study demonstrated that compounds similar to this compound effectively inhibited GOAT, leading to reduced proliferation of cancer cells associated with obesity .
Medicine
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development:
- Drug Discovery: It has been identified as a potential protein kinase inhibitor, which is crucial for developing treatments for various diseases, including cancer .
Table 2: Potential Therapeutic Applications
| Application Area | Potential Uses |
|---|---|
| Anticancer Therapy | Inhibition of specific enzymes linked to cancer |
| Antiviral Activity | Investigated for efficacy against viral infections |
| Metabolic Disorders | Potential role in managing metabolic syndrome |
Industry
In industrial applications, this compound is utilized as:
- A raw material for producing agrochemicals such as insecticides and herbicides due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
Key Observations :
- Electron-Withdrawing Groups : The -CF3 group in the target compound enhances resistance to oxidative metabolism compared to -Cl or -OCH3 analogs .
- Hydrogen Bonding: The hydroxymethyl group in the target compound improves aqueous solubility relative to ketone analogs like (2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanone (compound 30 in ).
- Steric Effects: Ethynyl-substituted analogs (e.g., (3-Ethynylpyridin-4-yl)methanol) exhibit reduced steric hindrance, enabling modular derivatization via Sonogashira coupling .
Pharmacological and Physicochemical Properties
Discussion :
- Lipophilicity : The dichloro-trifluoromethyl analog exhibits higher LogP due to aromatic chlorine and ethylphenyl groups, making it suitable for membrane penetration in enzyme inhibition .
- Reactivity : The target compound’s hydroxymethyl group allows for further functionalization (e.g., esterification, oxidation), whereas ethynyl analogs are tailored for bioorthogonal reactions .
Biological Activity
(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more potent and selective. This article reviews the biological activity of this compound, focusing on its antitubercular, antiparasitic, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyridine ring substituted with a methyl and a trifluoromethyl group, along with a hydroxymethyl group.
1. Antitubercular Activity
Recent studies have shown that compounds with similar structures exhibit significant antitubercular activity. In a screening of various nitroimidazopyrazinones, it was found that the introduction of a trifluoromethyl group could enhance the activity against Mycobacterium tuberculosis. For example, one derivative showed a minimum inhibitory concentration (MIC) of 0.5–1 μg/mL against H37Rv strains under aerobic conditions .
Table 1: Antitubercular Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Nitroimidazopyrazinone A | 0.5–1 | High |
| Nitroimidazopyrazinone B | ≥32 | Inactive |
| This compound | TBD | TBD |
2. Antiparasitic Activity
The antiparasitic potential of compounds related to this compound has also been explored. Notably, the compound demonstrated activity against Trypanosoma brucei and Trypanosoma cruzi, with IC50 values comparable to standard treatments like nifurtimox and benznidazole .
Table 2: Antiparasitic Activity
| Compound | IC50 (μM) | Target Parasite |
|---|---|---|
| Nifurtimox | 1.4 | T. brucei |
| Benznidazole | 5.2 | T. cruzi |
| This compound | TBD | TBD |
3. Anticancer Activity
The anticancer properties of compounds containing the trifluoromethyl group have been highlighted in several studies. For instance, derivatives similar to this compound have been shown to induce cell death in glioblastoma multiforme (GBM) cells through mechanisms involving microtubule disruption and methuosis .
Table 3: Anticancer Activity
| Compound | GI50 (nM) | Cancer Cell Type |
|---|---|---|
| Indolyl-Pyridinyl-Propenone A | ~10 | GBM |
| Indolyl-Pyridinyl-Propenone B | TBD | TBD |
| This compound | TBD | TBD |
Case Studies
A study conducted on a series of pyridine derivatives demonstrated that modifications at specific positions significantly influenced biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhanced the potency against various cancer cell lines .
In another research effort focusing on methuosis-inducing agents, it was observed that certain substitutions led to increased cytotoxicity due to altered cellular pathways, suggesting that this compound could potentially exhibit similar effects in specific cancer types .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (6-methyl-4-(trifluoromethyl)pyridin-3-yl)methanol, and how can purity be validated?
- Methodology : A common approach involves multi-step nucleophilic substitution and reduction. For example, trifluoromethylpyridine derivatives can undergo boronic acid coupling (Suzuki reaction) followed by hydroxylation or reduction of intermediate esters. Post-synthesis, purity is validated using LCMS (e.g., m/z 393 [M+H]+) and HPLC (retention time: 0.29 minutes under SQD-FA50 conditions) to confirm molecular weight and homogeneity .
- Critical Note : Contaminants like unreacted boronic acids or byproducts (e.g., dehalogenated intermediates) require rigorous solvent extraction and recrystallization steps .
Q. How does the trifluoromethyl group influence the compound's stability under varying pH conditions?
- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–40°C. The trifluoromethyl group enhances hydrolytic stability due to its electron-withdrawing nature, but acidic conditions (pH < 4) may protonate the pyridine nitrogen, reducing solubility. Stability is monitored via UV-Vis spectroscopy (λ~270 nm for pyridine derivatives) and NMR to detect degradation products .
Q. What analytical techniques are recommended for structural elucidation?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., methyl at C6, trifluoromethyl at C4). F NMR confirms trifluoromethyl integrity.
- High-resolution MS : Validates molecular formula (e.g., CHFNO).
- X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethyl group on the pyridine ring’s planarity .
Advanced Research Questions
Q. How can computational modeling predict the compound's interactions with biological targets?
- Methodology :
- Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the hydroxyl group forms hydrogen bonds.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Compare with analogs (e.g., chloro or methyl derivatives) to quantify trifluoromethyl’s contribution to binding affinity .
Q. What strategies optimize regioselectivity in derivatizing the pyridine ring?
- Methodology :
- Directed ortho-metalation : Use TMPMgCl·LiCl to deprotonate C2-H, enabling selective functionalization.
- Protecting groups : Temporary silylation of the methanol group (-CHOTBS) prevents unwanted side reactions during halogenation or coupling steps .
Q. How do solvent polarity and temperature affect reaction kinetics in its synthesis?
- Methodology :
- Kinetic profiling : Use in situ IR or Raman spectroscopy to track reaction progress in solvents like DMSO (polar aprotic) vs. THF (less polar).
- Arrhenius analysis : Determine activation energy (E) for key steps (e.g., ester reduction with LiAlH). Polar solvents accelerate charge-separation intermediates but may increase side reactions at >60°C .
Q. What are the contradictions in reported biological activity data, and how can they be resolved?
- Data Conflict : Some studies report anti-inflammatory activity (IC ~10 µM), while others show no effect.
- Resolution :
- Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
- Metabolic stability : Check if hepatocyte metabolism (e.g., CYP3A4 oxidation) inactivates the compound in certain assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
